2-(5-Bromo-2-fluorophenyl)pyrrolidine
Description
2-(5-Bromo-2-fluorophenyl)pyrrolidine (CAS 2304584-12-9) is a brominated and fluorinated pyrrolidine derivative with the molecular formula C₁₀H₁₂BrClFN and a molecular weight of 280.56 g/mol . It is typically synthesized via multi-step organic reactions involving protonation, elimination, and cyclization, as described in analogous pyrrolidine syntheses .
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
JTUHGZHAMMIAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)pyrrolidine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium borohydride (NaBH4) to facilitate the reaction . The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
The compound 2-(5-Bromo-2-fluorophenyl)pyrrolidine is a versatile chemical with significant applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly as a building block in the synthesis of pharmaceutical agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that modifications of the pyrrolidine structure can enhance binding affinity to specific cancer-related targets, leading to the development of novel anticancer drugs.
Neuroscience
The compound is also being explored for its neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.
Case Study: Neurotransmitter Modulation
In vitro studies have demonstrated that derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression and anxiety disorders.
Material Science
Beyond biological applications, this compound is utilized in the development of new materials, particularly in organic electronics and photonic devices.
Case Study: Organic Photovoltaics
Recent advancements have shown that incorporating this compound into polymer matrices can improve the efficiency of organic photovoltaic cells by enhancing charge transport properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a family of halogenated phenylpyrrolidines. Key structural analogs include:
Key Observations:
Halogen Positioning: The position of bromine and fluorine on the phenyl ring significantly impacts electronic and steric properties.
Substituent Type : Replacing fluorine with methoxy (e.g., 2-(5-Bromo-2-methoxyphenyl)pyrrolidine) introduces an electron-donating group, which may enhance solubility in polar solvents but reduce metabolic stability in biological systems .
Chirality : The hydrochloride salt of (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine (CAS 1391514-45-6) highlights the importance of stereochemistry in pharmacological applications, as enantiomers often exhibit differing binding affinities .
Physicochemical and Pharmacological Properties
- Solubility : Hydrochloride salts (e.g., CAS 1391514-45-6 and 346705-24-6) exhibit higher aqueous solubility than free bases, critical for formulation in preclinical studies .
- Synthetic Utility : Bromine at the 5-position (as in this compound) facilitates Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing complex biaryl structures .
Research and Market Considerations
- Applications : These compounds are intermediates in drug discovery, particularly for kinase inhibitors and neuroactive agents .
Biological Activity
2-(5-Bromo-2-fluorophenyl)pyrrolidine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With a molecular formula of C10H11BrFN and a molecular weight of 244.10 g/mol, this compound features a pyrrolidine ring linked to a phenyl group that is substituted with bromine and fluorine atoms. These substitutions may enhance its reactivity and biological interactions, making it a candidate for further pharmacological exploration.
The compound's structural characteristics contribute to its biological activity. The presence of halogens (bromine and fluorine) on the phenyl ring can significantly influence the compound's binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. The synthesis typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine, utilizing methods that optimize yield and purity for potential therapeutic applications.
Biological Activity and Mechanisms
Preliminary studies indicate that this compound may interact with specific biological targets, potentially altering enzyme or receptor activities. This interaction can lead to various biological effects, such as:
- Inhibition of Enzymatic Activity : The compound has been explored as a precursor for synthesizing novel compounds that inhibit aldose reductase, an enzyme implicated in diabetic complications by blocking the polyol pathway.
- Receptor Binding : Similar compounds have demonstrated significant affinity for serotonin receptors (5-HT1A) and serotonin transporters (SERT), suggesting that this compound could exhibit similar properties .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds based on their structural characteristics and activity profiles. The following table summarizes some related compounds and their similarity indices:
| Compound Name | Similarity Index |
|---|---|
| Pyrrolidine | 0.88 |
| Pyrrolidine-2,5-dione | 0.90 |
| 1-Bromo-3-fluoro-5-piperidinobenzene | 0.93 |
| 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride | 0.91 |
| 1-(5-bromo-2,3-difluorophenyl)pyrrolidine | 0.88 |
The distinct combination of bromine and fluorine substitutions in this compound differentiates it from these compounds, potentially imparting unique chemical reactivity and biological properties.
Case Studies and Research Findings
Research has highlighted the potential of pyrrolidine derivatives in drug discovery, particularly in the context of neuropharmacology and anti-inflammatory applications. For instance:
- Neuropharmacological Studies : Compounds structurally related to pyrrolidine have shown promise as ligands for serotonin receptors, indicating potential use in treating mood disorders .
- Anti-inflammatory Activity : Some derivatives have exhibited significant anti-inflammatory effects, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- Antibacterial Properties : Recent investigations into pyrrole-based compounds have revealed potent antibacterial activities against resistant strains of bacteria, suggesting that derivatives of this compound could be explored for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
